molecular formula C15H15NO3S B8661738 Ethyl 2-(cyclopropanecarboxamido)benzo[b]thiophene-3-carboxylate

Ethyl 2-(cyclopropanecarboxamido)benzo[b]thiophene-3-carboxylate

Cat. No. B8661738
M. Wt: 289.4 g/mol
InChI Key: VJZSYQGIECGYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08802849B2

Procedure details

8.00 g MnO2 (Activated, Fluka) was added to the suspension of 10 millimol VI in 60 milliliter toluene, and the suspension was stirred at reflux temperature for 5 days. The reaction mixture cooled down to 60° C., filtrated, and evaporated to give the desired compound VII as solid crystal.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH2:20][CH2:19][CH2:18][CH2:17][C:8]=2[S:9][C:10]=1[NH:11][C:12]([CH:14]1[CH2:16][CH2:15]1)=[O:13])=[O:5])[CH3:2]>C1(C)C=CC=CC=1.O=[Mn]=O>[CH2:1]([O:3][C:4]([C:6]1[C:7]2[CH:20]=[CH:19][CH:18]=[CH:17][C:8]=2[S:9][C:10]=1[NH:11][C:12]([CH:14]1[CH2:16][CH2:15]1)=[O:13])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C2=C(SC1NC(=O)C1CC1)CCCC2
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 days
Duration
5 d
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C2=C(SC1NC(=O)C1CC1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.